

Spectroscopic Analysis of Allyl Methyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Allyl methyl disulfide
CAS No.:	2179-58-0
Cat. No.:	B1223162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Allyl methyl disulfide** (C₄H₈S₂), a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing fragmentation pathways.

Mass Spectrometry Data

Mass spectrometry of **Allyl methyl disulfide** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecule has a molecular weight of 120.2 g/mol.[1] Upon ionization, the molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of 120.[1] The fragmentation pattern is characteristic of disulfide compounds and provides structural information.

Electron Ionization (EI) Mass Spectrum

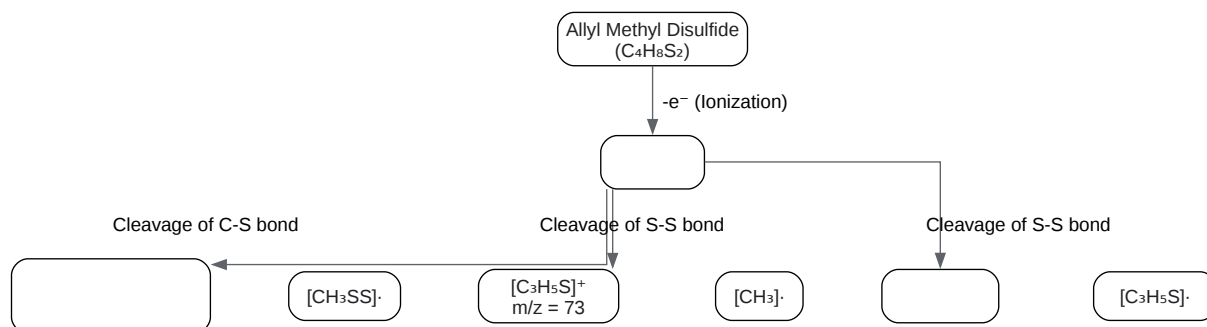
The table below summarizes the major fragments observed in the EI-MS of **Allyl methyl disulfide**.^{[1][2]} The base peak, which is the most abundant fragment, is observed at m/z 41, corresponding to the allyl cation ($[C_3H_5]^+$).^[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
120	71.60	$[CH_2=CHCH_2SSCH_3]^+$ (Molecular Ion)
73	8.70	$[CH_2=CHCH_2S]^+$
45	8.10	$[CH_3S]^+$
41	99.99	$[CH_2=CHCH_2]^+$ (Allyl cation)
39	9.60	$[C_3H_3]^+$

Data sourced from PubChem and NIST Mass Spectrometry Data Center.^{[1][2]}

Fragmentation Pathway

The fragmentation of **Allyl methyl disulfide** in an EI-MS experiment is initiated by the high-energy electron bombardment, which removes an electron to form an unstable molecular ion.^[3] This ion then undergoes a series of bond cleavages to produce smaller, more stable fragments. The most favorable fragmentations involve the cleavage of the S-S and C-S bonds.



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Caption: Proposed EI-MS fragmentation pathway of **Allyl methyl disulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Allyl methyl disulfide**, both 1H and ^{13}C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

1H NMR Spectral Data

The proton NMR spectrum of **Allyl methyl disulfide** shows characteristic signals for the allyl and methyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.8	ddt	1H	-CH=
~5.2	m	2H	=CH ₂
~3.3	d	2H	-S-CH ₂ -
~2.4	s	3H	-S-CH ₃

Note: Predicted values and typical ranges for similar structures. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~134	-CH=
~118	=CH ₂
~43	-S-CH ₂ -
~23	-S-CH ₃

Note: Predicted values and typical ranges for similar structures. Data sourced from PubChem, which links to SpectraBase for ¹³C NMR spectra.[\[1\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the analysis of volatile sulfur compounds like **Allyl methyl disulfide**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile and semi-volatile compounds.

- **Sample Preparation:** Samples containing **Allyl methyl disulfide**, such as garlic oil extracts, are often diluted in a suitable solvent (e.g., dichloromethane or hexane). For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) may be employed.[4][5] The use of a DVB/CAR/PDMS fiber is often effective for extracting volatile sulfur compounds.[4][5]
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. An example system would be an Agilent 6890 GC with a 5973N MS detector.[6]
- **GC Conditions:**
 - **Column:** A capillary column suitable for volatile compounds, such as a DB-Wax (60 m × 0.25 mm I.D., 0.25 μm film thickness), is commonly used.[6]
 - **Carrier Gas:** Helium is typically used as the carrier gas at a constant flow rate of around 1.0 mL/min.[6]
 - **Oven Program:** A temperature gradient is applied to separate the components of the sample. A typical program might start at 35°C for 10 minutes, ramp to 100°C at 5°C/min, and then to 210°C at 3°C/min, holding for 40 minutes.[6]
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV is standard.[6]
 - **Mass Range:** The detector is set to scan a mass range of approximately 30-400 amu.[6]
 - **Ion Source and Quadrupole Temperature:** These are typically maintained at around 230°C and 150°C, respectively.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

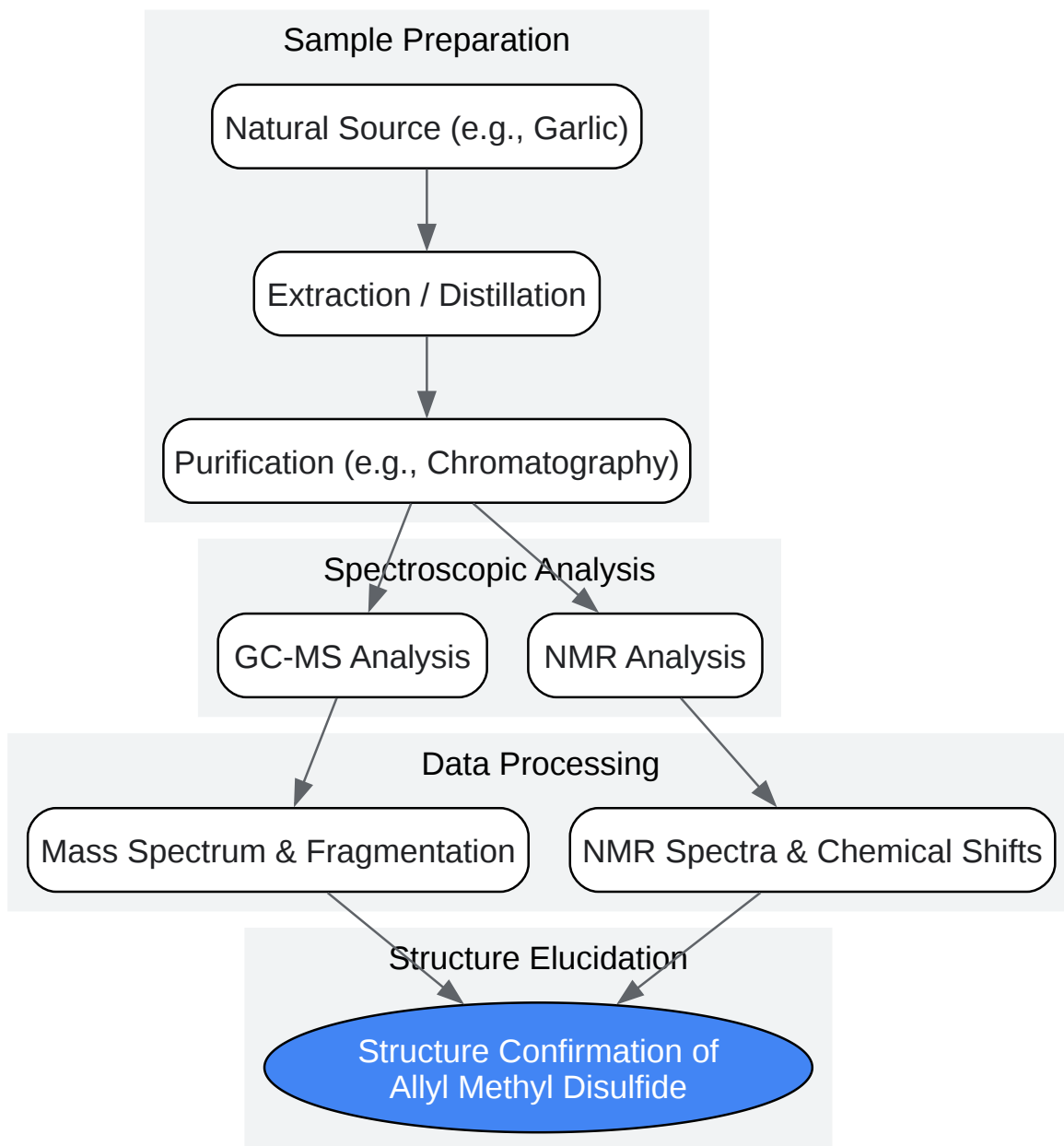
NMR experiments are conducted on purified samples of the compound.

- **Sample Preparation:** A few milligrams of purified **Allyl methyl disulfide** are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for protons, is used.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment is performed.
 - Number of Scans: Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary.

Experimental Workflow Visualization

The general workflow for the analysis of a volatile sulfur compound from a natural source involves extraction, separation, and detection.



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Caption: General workflow for the spectroscopic analysis of **Allyl methyl disulfide**.

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